Bay 41-4109 外消旋体

描述

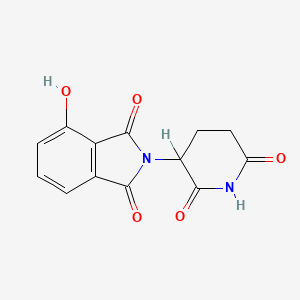

Bay 41-4109 外消旋体是 Bay 41-4109 的 R-和 S-异构体的消旋混合物。 该化合物是人类乙型肝炎病毒 (HBV) 的强效抑制剂,其 IC50 值为 53 nM 。它主要用于科学研究以研究其抗病毒特性。

科学研究应用

Bay 41-4109 外消旋体具有广泛的科学研究应用,包括:

化学: 用作研究化学反应和机理的模型化合物。

生物学: 研究其对生物系统的影响,特别是其抗病毒特性。

医学: 探索其在治疗 HBV 感染方面的潜在治疗应用。

工业: 用于开发抗病毒药物和其他医药产品

作用机制

Bay 41-4109 外消旋体通过靶向乙型肝炎病毒的病毒衣壳发挥作用。它加速并误导衣壳组装,稳定预先形成的衣壳并抑制 HBV DNA 释放和胞质 HBcAg 水平。 这种机制破坏了病毒复制过程,使其成为一种有效的抗病毒剂 .

生化分析

Biochemical Properties

Bay 41-4109 racemate plays a crucial role in biochemical reactions by targeting the viral capsid of hepatitis B virus. It interacts with the viral core protein, hepatitis B virus core antigen (HBcAg), and accelerates and misdirects capsid assembly. This interaction stabilizes preformed capsids and inhibits the release of HBV DNA and cytoplasmic HBcAg levels in a dose-dependent manner . The compound’s inhibitory concentration (IC50) for HBV is 53 nM .

Cellular Effects

Bay 41-4109 racemate exerts significant effects on various cell types, particularly hepatocytes. In HepG2.2.15 cells, it inhibits HBV DNA release and cytoplasmic HBcAg levels with IC50 values of 32.6 nM and 132 nM, respectively . The compound influences cell function by disrupting viral replication and assembly, thereby reducing viral load. Additionally, it affects cell signaling pathways and gene expression related to viral replication and immune response .

Molecular Mechanism

The molecular mechanism of Bay 41-4109 racemate involves its binding interactions with the viral core protein, HBcAg. By accelerating and misdirecting capsid assembly, the compound stabilizes preformed capsids and inhibits the release of viral DNA . This mechanism effectively reduces the production of infectious viral particles and disrupts the viral life cycle. The compound’s action is dependent on the rate of HBcAg inhibition, highlighting its targeted approach to antiviral therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bay 41-4109 racemate change over time. The compound demonstrates stability and efficacy in both in vitro and in vivo studies. Over extended periods, it continues to reduce viral DNA levels in the liver and plasma of HBV-transgenic mice . The long-term effects on cellular function include sustained inhibition of viral replication and reduced viral load, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of Bay 41-4109 racemate vary with different dosages in animal models. In HBV-transgenic mice, the compound is administered at various concentrations to evaluate its efficacy and toxicity. It reduces viral DNA in the liver and plasma dose-dependently, with efficacy comparable to 3TC . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic use .

Metabolic Pathways

Bay 41-4109 racemate is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes and cofactors that facilitate its absorption, distribution, metabolism, and excretion. The compound’s bioavailability is approximately 30%, with rapid absorption and dose-proportional plasma concentrations observed in pharmacokinetic studies . These interactions influence the compound’s metabolic flux and metabolite levels, contributing to its overall efficacy .

Transport and Distribution

Within cells and tissues, Bay 41-4109 racemate is transported and distributed through interactions with transporters and binding proteins. The compound’s rapid absorption and bioavailability facilitate its distribution to target sites, including the liver, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

Bay 41-4109 racemate exhibits specific subcellular localization, which is critical for its antiviral activity. The compound targets the viral capsid within the cytoplasm, where it interacts with HBcAg to disrupt capsid assembly . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles, enhancing its efficacy .

准备方法

合成路线和反应条件

Bay 41-4109 外消旋体通过一系列涉及嘧啶环形成的化学反应合成。合成路线通常包括以下步骤:

嘧啶环的形成: 这是通过在受控条件下使合适的起始原料反应来实现的。

取代基的引入: 通过取代反应将各种取代基引入嘧啶环。

工业生产方法

Bay 41-4109 外消旋体的工业生产遵循类似的合成路线,但规模更大。该过程包括:

扩大反应规模: 在保持反应条件不变的情况下,将反应扩大到工业规模。

优化反应条件: 优化反应条件以最大限度地提高产率和纯度。

纯化和质量控制: 最终产物经过严格的纯化和质量控制,以确保其符合行业标准.

化学反应分析

反应类型

Bay 41-4109 外消旋体经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 还原反应可用于修饰化合物的结构。

取代: 取代反应通常用于将不同的官能团引入分子.

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 例如过氧化氢或高锰酸钾。

还原剂: 例如硼氢化钠或氢化铝锂。

取代剂: 例如卤素或烷基化剂.

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以引入各种官能团 .

相似化合物的比较

Bay 41-4109 外消旋体与其他类似化合物相比具有独特之处,因为它具有特定的作用机制和针对 HBV 的高效力。类似的化合物包括:

- FNC-TP

- Tuvirumab

- HBV-IN-38

- Bicyclol

- Catalpol

- RO8191

- 阿德福韦酯-d4

- 獐牙菜素

- 替维昔洛韦

- (1R)-替诺福韦氨丁酰胺 .

这些化合物也靶向 HBV,但它们的作用机制、效力以及具体应用可能有所不同。

属性

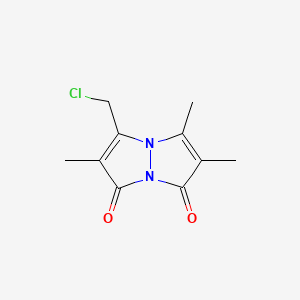

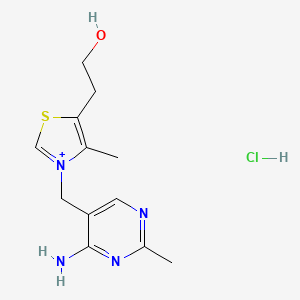

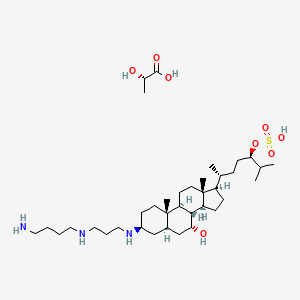

IUPAC Name |

methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate](/img/structure/B1663429.png)